2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid
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Overview
Description
2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid is an organic compound characterized by the presence of a fluorophenyl group, a nitrobenzoic acid moiety, and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The fluorophenyl group can enhance the compound’s binding affinity to its target by forming strong interactions with aromatic residues in proteins .
Comparison with Similar Compounds
- 2-[2-(4-Fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Comparison:
2-[2-(4-Fluorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole: This compound contains a thiophene ring, which can impart different electronic properties compared to the nitrobenzoic acid moiety.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound has an oxazole ring, which can influence its biological activity and binding affinity to molecular targets.
Properties
CAS No. |
917614-75-6 |
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Molecular Formula |
C15H10FNO4 |
Molecular Weight |
287.24 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethenyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C15H10FNO4/c16-12-6-2-10(3-7-12)1-4-11-5-8-13(17(20)21)9-14(11)15(18)19/h1-9H,(H,18,19) |
InChI Key |
WPUKIDLEPZQGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)F |
Origin of Product |
United States |
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